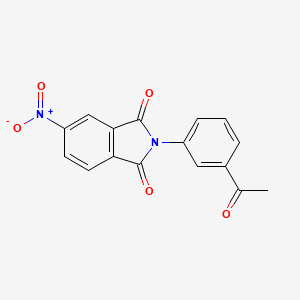
2-(3-Acetylphenyl)-5-nitroisoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Acetylphenyl)-5-nitroisoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetylphenyl)-5-nitroisoindole-1,3-dione typically involves multi-step organic reactions. One common method is the condensation of 3-acetylphenylamine with phthalic anhydride, followed by nitration. The reaction conditions often include the use of strong acids like sulfuric acid or nitric acid to facilitate the nitration process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process. Industrial production methods focus on scalability, cost-effectiveness, and environmental sustainability.
化学反応の分析
Types of Reactions
2-(3-Acetylphenyl)-5-nitroisoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized isoindole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoindole ring, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can lead to a wide range of functionalized isoindole compounds.
科学的研究の応用
2-(3-Acetylphenyl)-5-nitroisoindole-1,3-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent. Its ability to interact with biological targets makes it a promising candidate for drug development.
Materials Science: Isoindole derivatives are used in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells due to their unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies and the discovery of novel compounds with diverse biological activities.
作用機序
The mechanism of action of 2-(3-Acetylphenyl)-5-nitroisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The acetylphenyl moiety may also contribute to the compound’s ability to bind to specific receptors or enzymes, modulating their activity and resulting in various biological effects.
類似化合物との比較
Similar Compounds
2-(3-Acetylphenyl)-5-nitroindole-1,3-dione: Similar in structure but lacks the isoindole ring, which may result in different biological activities.
2-(3-Acetylphenyl)-5-nitroisoquinoline-1,3-dione: Contains an isoquinoline ring instead of an isoindole ring, leading to variations in electronic properties and reactivity.
2-(3-Acetylphenyl)-5-nitroisoindoline-1,3-dione: Similar structure but with a saturated isoindoline ring, which may affect its chemical reactivity and biological activity.
Uniqueness
2-(3-Acetylphenyl)-5-nitroisoindole-1,3-dione is unique due to the presence of both the acetylphenyl and nitro groups on the isoindole ring. This combination of functional groups imparts distinct electronic properties and reactivity, making it a valuable compound for various scientific research applications. Its ability to undergo diverse chemical reactions and interact with biological targets further enhances its potential as a versatile and multifunctional compound.
特性
分子式 |
C16H10N2O5 |
|---|---|
分子量 |
310.26 g/mol |
IUPAC名 |
2-(3-acetylphenyl)-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C16H10N2O5/c1-9(19)10-3-2-4-11(7-10)17-15(20)13-6-5-12(18(22)23)8-14(13)16(17)21/h2-8H,1H3 |
InChIキー |
MUEMPOMWDZTNBB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chlorophenyl)-2-[(4-hydroxypyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15150881.png)
![2-[N-(3-chloro-2-methylphenyl)benzenesulfonamido]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B15150907.png)
![1-(4-methylphenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-8-methylquinoline-4-carboxylate](/img/structure/B15150915.png)
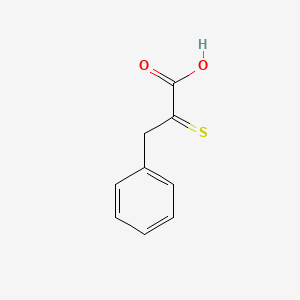
![4-[(ethylsulfonyl)(methyl)amino]-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B15150931.png)
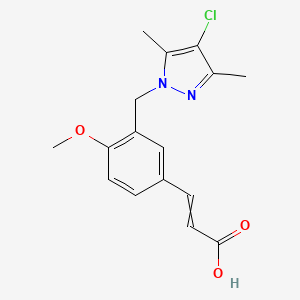
![N~2~-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-N~2~-(methylsulfonyl)alaninamide](/img/structure/B15150955.png)
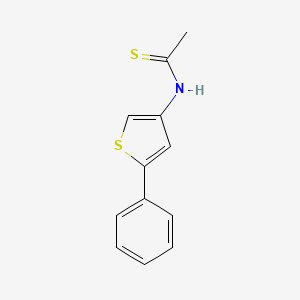
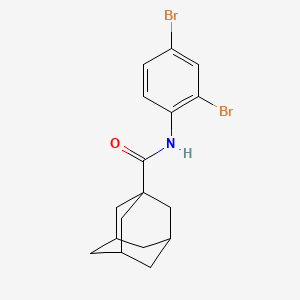

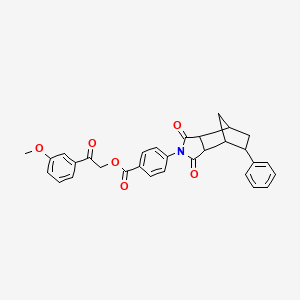
![2-(1,2,3,3a,4,6,7,7a-octahydro-3'H-spiro[4,7-methanoindene-5,2'-[1,3,4]thiadiazol]-5'-yl)phenol](/img/structure/B15150987.png)
![Methyl 4-({5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B15150995.png)

